molecular formula C20H21ClN4O4S B2975369 (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 391885-55-5

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2975369
CAS RN: 391885-55-5
M. Wt: 448.92
InChI Key: LHMLMTFCTPVCHR-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21ClN4O4S and its molecular weight is 448.92. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

  • Novel pyridine and fused pyridine derivatives were synthesized, showing moderate to good binding energies towards target proteins, indicating their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).

Crystal Structure Analysis

  • The crystal structures of three isomers of a closely related compound were analyzed, revealing how different chloro group positions in the benzylidene benzene ring affect molecular interactions and dimer formations, potentially impacting the compound's bioactivity (Purandara et al., 2021).

Antimicrobial and Anticancer Activity

  • Some newly synthesized compounds exhibited pronounced antimicrobial activity, showcasing their potential in addressing bacterial infections (Bhuiyan et al., 2006).
  • Certain derivatives showed higher toxicity against melanoma and other cancer cell lines than parent compounds, suggesting their utility in targeted drug delivery for cancer therapy (Wolf et al., 2004).

Nootropic Activity

  • Compounds synthesized from cyclic beta-dicarbonyl precursors and evaluated for anticonvulsant activity indicated potential nootropic benefits, with some showing significant protective indexes without neurotoxicity (Edafiogho et al., 1992).

Synthesis of Hybrid Derivatives

  • Hybrid derivatives incorporating thiazolo(3,2-a)benzimidazole moiety were synthesized, demonstrating the versatility of certain core structures in generating compounds with potential biological activities (Farag et al., 2011).

properties

IUPAC Name

N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4S/c21-17-7-3-15(4-8-17)13-23-24-19(26)14-22-20(27)16-5-9-18(10-6-16)30(28,29)25-11-1-2-12-25/h3-10,13H,1-2,11-12,14H2,(H,22,27)(H,24,26)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMLMTFCTPVCHR-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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